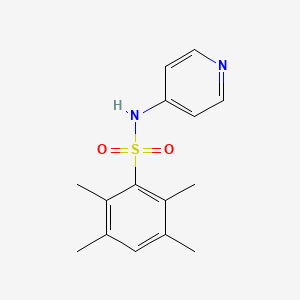

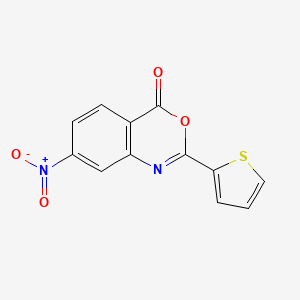

2,3,5,6-tetramethyl-N-4-pyridinylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves strategies such as chlorination, ammonolysis, and condensation reactions, starting from suitable pyridine and benzenesulfonamide precursors. While the specific synthesis pathway for 2,3,5,6-tetramethyl-N-4-pyridinylbenzenesulfonamide is not directly detailed in the available literature, related compounds have been synthesized through methods involving sulfonation, chlorination, and amination of pyridine derivatives, which might offer insights into potential synthetic routes for this compound as well (Zhang, 2006); (Pei, 2002).

Molecular Structure Analysis

Structural characterization of sulfonamide compounds typically involves X-ray crystallography, which provides detailed information on molecular conformation, crystal packing, and intermolecular interactions. For instance, studies on similar sulfonamide derivatives have elucidated their crystal structures, revealing insights into conformational polymorphism and the influence of substituents on molecular geometry and packing (Bar & Bernstein, 1985); (Al-Hourani et al., 2015).

Aplicaciones Científicas De Investigación

Chemical Nucleases and Coordination Compounds

Copper(II) complexes with sulfonamides derived from 2-picolylamine, including compounds similar to 2,3,5,6-tetramethyl-N-4-pyridinylbenzenesulfonamide, have been synthesized and studied for their potential as chemical nucleases. These complexes can act in a bidentate fashion, forming coordination compounds with CuL2 stoichiometry. They exhibit distorted tetrahedral environments around the metal ion and show potential in generating reactive oxygen species for DNA cleavage in the presence of ascorbate/H2O2 (Macías et al., 2006).

Antitumor Activity

Compounds bearing the pyridinesulfonamide moiety have shown a wide range of applications in novel drugs due to their structural and functional versatility. For example, novel indenopyridine derivatives with benzenesulfonamide functionalities have demonstrated promising in vitro anticancer activity against breast cancer cell lines, highlighting their potential as therapeutic agents (Ghorab & Al-Said, 2012).

Carbonic Anhydrase Inhibition

Benzenesulfonamides, including tetrafluorobenzenesulfonamide derivatives, have been explored for their inhibitory effects on carbonic anhydrase isoforms. These compounds have shown medium potency against cytosolic isoforms I and II, and low nanomolar/subnanomolar inhibition of tumor-associated isoforms IX and XII. Their structural analysis provides insights into factors governing inhibitory potency, offering a pathway for designing inhibitors targeting specific carbonic anhydrase isoforms for therapeutic applications (Pala et al., 2014).

Propiedades

IUPAC Name |

2,3,5,6-tetramethyl-N-pyridin-4-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-10-9-11(2)13(4)15(12(10)3)20(18,19)17-14-5-7-16-8-6-14/h5-9H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNZQBBCRCLMIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=NC=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578577.png)

![2-[2-(4-ethoxy-1-piperidinyl)-2-oxoethyl]-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5578580.png)

![2-fluoro-6-methoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5578581.png)

![3-imino-1-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5578589.png)

![N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5578607.png)

![3-{[cyclohexyl(2-pyridinylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5578635.png)

![3-nitrodibenzo[b,f]oxepine](/img/structure/B5578644.png)

![7-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5578651.png)

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5578656.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5578676.png)